N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate
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Overview
Description
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate is a chemical compound with the molecular formula C9H22N4O5S and a molecular weight of 298.363 g/mol This compound is known for its unique structure, which includes an azepane ring, an ethoxy group, and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate typically involves the reaction of azepane with ethoxyguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate can be compared with other guanidine derivatives, such as:
N-(2,2-Diethoxy-ethyl)-guanidine, sulfate: Similar in structure but with different functional groups.
N-(4-Thiomorpholinyl)guanidine, sulfate: Contains a thiomorpholine ring instead of an azepane ring.
N-(5-Chloro-2-ethoxy-benzoyl)-N’-cyclooctyl-guanidine, hydrochloride: Features a benzoyl group and a cyclooctyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H22N4O5S |
---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)ethoxy]guanidine;sulfuric acid |
InChI |
InChI=1S/C9H20N4O.H2O4S/c10-9(11)12-14-8-7-13-5-3-1-2-4-6-13;1-5(2,3)4/h1-8H2,(H4,10,11,12);(H2,1,2,3,4) |
InChI Key |
DAJWKRHZPJUYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCON=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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